molecular formula C17H12F3N3O2S B284347 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide

2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide

Cat. No. B284347
M. Wt: 379.4 g/mol
InChI Key: SOMPMERZLNFESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide, also known as F16, is a compound that has gained attention in scientific research due to its potential therapeutic applications. F16 is a small molecule that has been synthesized and studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide involves the inhibition of tubulin polymerization, which is essential for cell division. 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to cell death and the inhibition of tumor growth. 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which is important for cognitive function.
Biochemical and physiological effects:
2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide for lab experiments is its potency and selectivity. 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has been shown to have potent antitumor activity against several types of cancer cells, making it a valuable tool for cancer research. 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide is also selective for the colchicine binding site of tubulin, which reduces the risk of off-target effects. However, one of the limitations of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide is its solubility. 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide is poorly soluble in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide. One area of research is the development of more soluble analogs of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide. This could improve the bioavailability of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide and make it more suitable for in vivo studies. Another area of research is the study of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide in combination with other anticancer agents. This could enhance the antitumor activity of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide and reduce the risk of drug resistance. Finally, the study of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide in animal models of Alzheimer's disease and Parkinson's disease could lead to the development of new therapies for these neurodegenerative diseases.
Conclusion:
In conclusion, 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has been synthesized and studied for its mechanism of action and biochemical and physiological effects. 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has potent antitumor activity, anti-inflammatory and analgesic effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide involves several steps. The first step is the reaction of 2-mercapto-4-(2-furyl)-6-(trifluoromethyl)pyrimidine with phenylacetyl chloride in the presence of a base. This reaction yields 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide. The product is purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has been studied for its potential therapeutic applications in various scientific research areas. One of the primary applications of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide is in cancer research. Studies have shown that 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has potent antitumor activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

Molecular Formula

C17H12F3N3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)14-9-12(13-7-4-8-25-13)22-16(23-14)26-10-15(24)21-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24)

InChI Key

SOMPMERZLNFESQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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